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Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

Cat. No.: B1272657 Get Quote

Furan-2-yl Amine Derivatives as VEGFR-2
Inhibitors: A Comparative Guide
The quest for novel and effective cancer therapeutics has led to significant interest in the

development of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is

a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a

prime target for anti-cancer drugs.[1][2] This guide provides a comparative analysis of a series

of furan- and furopyrimidine-based derivatives, evaluating their structure-activity relationship

(SAR) as VEGFR-2 inhibitors. The data presented is derived from a study by Abd El-Haleem et

al., which systematically synthesized and evaluated these compounds.[1][3][4][5]

Quantitative SAR Analysis of Furan and
Furopyrimidine Derivatives
The inhibitory activities of the synthesized compounds against VEGFR-2 were determined and

are presented as IC50 values (the concentration required to inhibit 50% of the enzyme's

activity). Sorafenib, a known VEGFR-2 inhibitor, was used as a reference compound.[1][3][5]

Table 1: VEGFR-2 Inhibitory Activity of Furan-based Derivatives (Series 7a-d)
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Compound R IC50 (nM)

7a 4-chlorophenyl 129

7b 4-methoxyphenyl 42.5

7c 4-methylphenyl 52.5

7d 4-nitrophenyl 189

Sorafenib - 41.1

Data sourced from Abd El-Haleem et al.[1]

Table 2: VEGFR-2 Inhibitory Activity of Furopyrimidine-based Derivatives (Series 4a-d)

Compound R IC50 (nM)

4a 4-chlorophenyl 90.0

4b 4-methoxyphenyl 99.8

4c 4-methylphenyl 57.1

4d 4-nitrophenyl 196

Sorafenib - 41.1

Data sourced from Abd El-Haleem et al.[1]

From the data, it is evident that for the furan-based series (7a-d), the substitution on the phenyl

ring plays a significant role in the inhibitory activity. The presence of an electron-donating

group, such as methoxy (7b) or methyl (7c), resulted in the most potent compounds in this

series, with IC50 values of 42.5 nM and 52.5 nM, respectively.[1] In contrast, electron-

withdrawing groups like chloro (7a) and nitro (7d) led to a decrease in activity.[1]

In the furopyrimidine series (4a-d), the 4-methylphenyl derivative (4c) exhibited the highest

potency with an IC50 of 57.1 nM.[1] Interestingly, the 4-methoxyphenyl derivative (4b) in this

series was less active than its furan counterpart. This suggests that the electronic and steric

effects of the substituents have a differential impact on the two scaffolds.
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Experimental Protocols
In Vitro VEGFR-2 Kinase Assay:

The inhibitory activity of the compounds against VEGFR-2 was determined using a

luminescence-based kinase assay.[6][7] This assay measures the amount of ATP remaining

after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more

ATP consumed) and, consequently, lower inhibition.[6]

General Procedure:

Preparation of Reagents: A 1x Kinase Buffer is prepared by diluting a 5x stock solution. The

test compounds are typically dissolved in DMSO to create stock solutions, from which serial

dilutions are made.[7]

Assay Plate Setup: The assay is performed in a 96-well plate format. A master mix

containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr 4:1)) is

prepared.[6][7]

Kinase Reaction: The test compounds at various concentrations are added to the wells,

followed by the diluted VEGFR-2 enzyme. The reaction is initiated by the addition of the

master mix and incubated at room temperature.[7]

Detection: After the incubation period, a reagent such as ADP-Glo™ or Kinase-Glo® MAX is

added to stop the reaction and measure the remaining ATP.[6][7] The luminescence is then

read using a microplate reader.

Data Analysis: The percentage of inhibition is calculated for each compound concentration

relative to a positive control (no inhibitor). The IC50 value is then determined by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.[6]

Visualizing Structure-Activity Relationships and
Experimental Workflow
To better understand the relationships between the chemical structures and their biological

activities, as well as the experimental process, the following diagrams are provided.
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Caption: SAR of Furan-based VEGFR-2 Inhibitors.
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Caption: VEGFR-2 Kinase Inhibition Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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